

Technical Guide: Structural Elucidation of Dodecane-2,11-dione

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Compound of Interest

Compound Name: dodecane-2,11-dione

CAS No.: 7029-09-6

Cat. No.: B1594087

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Strategic Context & Molecular Profile

Dodecane-2,11-dione (

, MW: 198.30 g/mol) represents a class of symmetrical

-functionalized aliphatic chains often utilized as precursors for high-performance polyamides and polyesters.

The primary challenge in elucidating this structure is not the identification of functional groups, but the confirmation of regiochemistry (position 2,11 vs. 3,10 or 4,9) and the verification of symmetry. In a drug development or materials science context, distinguishing this specific isomer from its constitutional isomers (e.g., dodecane-3,10-dione) is critical for controlling polymer crystallinity or metabolic stability.

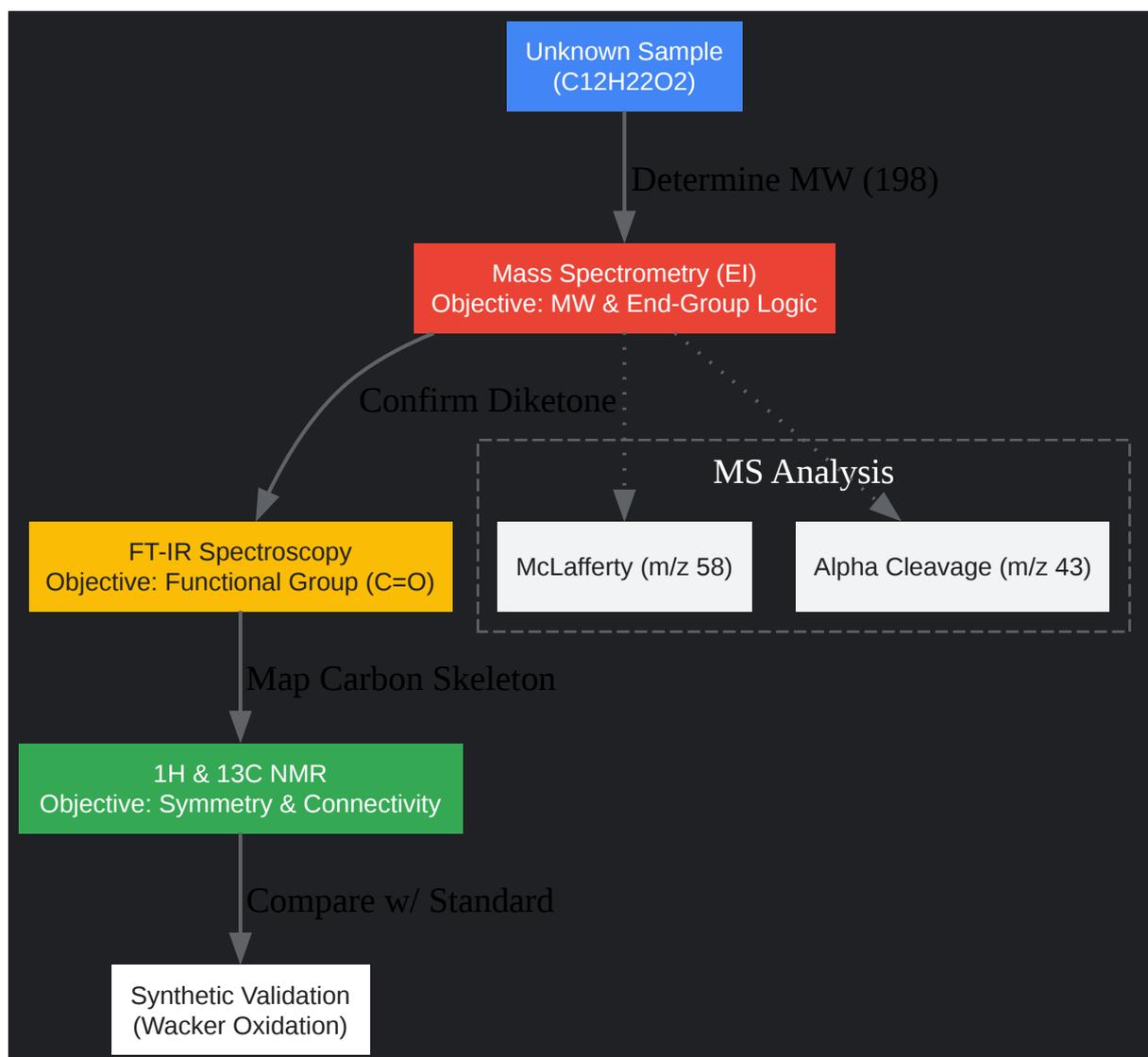
Core Logic of Elucidation

The elucidation strategy relies on the "Symmetry Filter." Because the molecule is chemically equivalent from both ends (

symmetry axis), the NMR spectra will display half the expected complexity of an asymmetrical isomer.

Spectroscopic Strategy & Workflow

The following workflow illustrates the decision matrix for confirming the structure, moving from mass-based identification to connectivity and finally synthetic validation.



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Figure 1: Analytical workflow for the structural determination of **dodecane-2,11-dione**.

Mass Spectrometry (EI-MS)

Objective: Establish molecular weight and confirm the methyl-ketone motif via characteristic fragmentation.

Primary Fragmentation Pathways

Electron Ionization (70 eV) will yield a Molecular Ion (

) at m/z 198. However, the diagnostic power lies in the fragment ions.

- McLafferty Rearrangement (Dominant): Long-chain methyl ketones undergo a specific rearrangement involving the γ -hydrogen.
 - Mechanism: Migration of a β -hydrogen to the carbonyl oxygen, followed by cleavage of the α - β bond.
 - Diagnostic Peak: m/z 58 ().
 - Note: Both ends of the molecule can produce this fragment, reinforcing the presence of a methyl ketone with at least a propyl chain attached.
- -Cleavage:
 - Loss of Methyl: (m/z 183).
 - Formation of Acylium Ion: m/z 43 (). This is typically the base peak (100% abundance) in methyl ketones.

Table 1: Key MS Diagnostic Peaks

m/z	Ion Identity	Structural Implication
198		Confirms Molecular Formula
183		Loss of terminal methyl group
58		McLafferty Rearrangement (Confirming 2-one position)
43		Acetyl group (Base Peak)

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the oxygen atoms.

- Carbonyl Stretch (): A strong, sharp band at 1715 .
 - Differentiation: Esters would appear ~1735-1750 ; Aldehydes ~1725 (with Fermi doublet). The 1715 value is diagnostic for acyclic, aliphatic ketones.
- C-H Stretches: 2920-2850 (Methylene chain).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The symmetry of **dodecane-2,11-dione** renders the two ends of the molecule magnetically equivalent.

H NMR (Proton) Analysis

Solvent:

| Frequency: 400 MHz

Due to

symmetry, we observe signals for only half the molecule (6 carbons' worth of protons).

- Methyl Termini (

):

- Shift:

2.13 ppm.

- Multiplicity: Singlet (s).

- Integration: 6H (representing 2 x

).

- Reasoning: Isolated methyls attached directly to a carbonyl.

- -Methylenes (

):

- Shift:

2.42 ppm.

- Multiplicity: Triplet (t,

Hz).

- Integration: 4H (representing 2 x

at C3 and C10).

- Reasoning: Deshielded by the adjacent carbonyl; coupling to the

-methylene.

- -Methylenes (

):

- Shift:

1.56 ppm.

- Multiplicity: Multiplet (quintet-like).

- Integration: 4H.

- Bulk Methylenes (

):

- Shift:

1.28 ppm.

- Multiplicity: Broad singlet/multiplet.

- Integration: 8H (C5, C6, C7, C8).

C NMR (Carbon) Analysis

Solvent:

| Decoupled

We expect exactly 6 signals for the 12 carbons.

Carbon Type	Shift (ppm)	Assignment
Carbonyl	209.1	C2, C11 (Ketone)
-Methylene	43.8	C3, C10
Methyl	29.9	C1, C12
-Methylene	23.9	C4, C9
Bulk	29.1 - 29.3	C5-C8 (Overlapping signals)

Synthetic Validation Protocol

Objective: To authoritatively validate the elucidated structure, one must synthesize the authentic standard. The most robust route to methyl ketones from terminal olefins is the Wacker Oxidation.

Protocol: Wacker Oxidation of 1,11-Dodecadiene

This protocol converts the terminal alkene groups of 1,11-dodecadiene directly into methyl ketones.

Reagents:

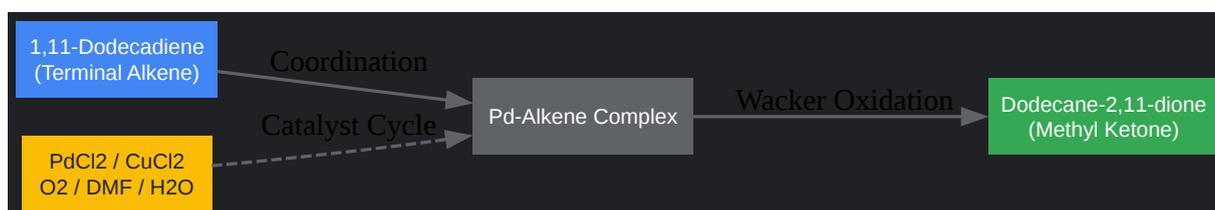
- Substrate: 1,11-Dodecadiene (CAS: 5876-87-9).
- Catalyst:
(10 mol%).
- Co-oxidant:
(1 equiv).
- Atmosphere: Oxygen (

, balloon pressure).

- Solvent: DMF/Water (7:1).

Step-by-Step Methodology:

- Setup: In a 50 mL round-bottom flask, dissolve (0.5 mmol) and (5 mmol) in DMF (20 mL) and (3 mL).
- Addition: Add 1,11-dodecadiene (5 mmol) slowly at room temperature.
- Oxidation: Purge the flask with and maintain under an oxygen balloon. Stir vigorously at 60°C for 6 hours. The solution typically turns from green to black/brown.
- Workup: Dilute with 3N HCl (cold) to break copper complexes. Extract with diethyl ether (mL).
- Purification: Wash organic layer with brine, dry over , and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
- Result: The product, **dodecane-2,11-dione**, is obtained as a white, low-melting solid or colorless oil (depending on purity/ambient temp).



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Figure 2: Synthetic pathway for the validation of the target molecule.

References

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